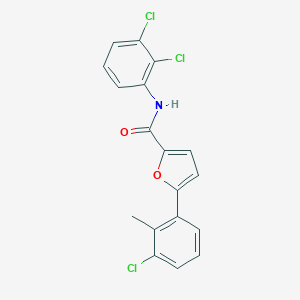![molecular formula C13H15N5O2S B317424 4-methyl-3-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B317424.png)
4-methyl-3-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-3-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-4H-1,2,4-triazole is a complex organic compound that features a triazole ring, a nitro group, and a pyrrolidinylbenzene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-4H-1,2,4-triazole typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The nitro group can be introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents. The pyrrolidinylbenzene moiety can be synthesized through various methods, including the reaction of benzene derivatives with pyrrolidine under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
4-methyl-3-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The triazole ring can participate in reduction reactions, potentially forming different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve halogenating agents or other electrophiles .
Major Products
The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzene ring .
科学研究应用
4-methyl-3-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties
作用机制
The mechanism of action of 4-methyl-3-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-4H-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring and nitro group can play crucial roles in these interactions, potentially forming hydrogen bonds or participating in redox reactions .
相似化合物的比较
Similar Compounds
Similar compounds include other triazole derivatives and nitrobenzene derivatives. Examples include:
- 1,2,4-Triazole derivatives with different substituents.
- Nitrobenzene derivatives with various functional groups .
Uniqueness
What sets 4-methyl-3-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-4H-1,2,4-triazole apart is the combination of the triazole ring, nitro group, and pyrrolidinylbenzene moiety. This unique structure can confer specific properties, such as enhanced biological activity or unique chemical reactivity, making it a valuable compound for research and development .
属性
分子式 |
C13H15N5O2S |
|---|---|
分子量 |
305.36 g/mol |
IUPAC 名称 |
4-methyl-3-(2-nitro-5-pyrrolidin-1-ylphenyl)sulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C13H15N5O2S/c1-16-9-14-15-13(16)21-12-8-10(17-6-2-3-7-17)4-5-11(12)18(19)20/h4-5,8-9H,2-3,6-7H2,1H3 |
InChI 键 |
CQGOZCLQOKBTKQ-UHFFFAOYSA-N |
SMILES |
CN1C=NN=C1SC2=C(C=CC(=C2)N3CCCC3)[N+](=O)[O-] |
规范 SMILES |
CN1C=NN=C1SC2=C(C=CC(=C2)N3CCCC3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino}-2-methoxyphenyl)furan-2-carboxamide](/img/structure/B317341.png)
![3-(2,4-dichlorophenyl)-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B317344.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-(1-naphthyl)amine](/img/structure/B317346.png)

![4-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B317352.png)
![cyanomethyl 5-{5-[(1,3-bis(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-2-chlorobenzoate](/img/structure/B317353.png)
![cyanomethyl 2-chloro-5-{5-[(1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B317355.png)
![1-[4-(3-chloro-4-morpholin-4-ylphenyl)-5-[2-(methyloxy)phenyl]-1-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B317356.png)
![N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B317357.png)
![ethyl 2-{5-[(1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B317361.png)
![methyl 2-{5-[(1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B317362.png)
![1,3-bis(2-methylphenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B317363.png)
![1-(3,4-dimethylphenyl)-5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B317364.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,5-dichlorobenzamide](/img/structure/B317365.png)
